

Comprehensive Guide to Oxoflaccidin: Structure, Reactivity, and Synthesis[1]

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Compound of Interest

Compound Name: Oxoflaccidin

Cat. No.: B12305333

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Executive Summary

Oxoflaccidin (CAS: 121817-24-1) is a naturally occurring 9,10-dihydrophenanthro[4,5-bcd]pyran-5-one derivative isolated primarily from orchid species such as *Coelogyne flaccida* and *Agrostophyllum callosum*.^{[1][2][3]} It belongs to a specialized class of stilbenoids that have undergone oxidative cyclization to form a tetracyclic core.^[1]

Biochemically, it represents a downstream metabolite of the bibenzyl/phenanthrene pathway, characterized by the formation of a lactone bridge across the 4,5-positions of the phenanthrene skeleton.^[1] Its structural rigidity and specific oxygenation pattern make it a significant target for studies in oxidative phenol coupling and atropisomerism in natural products.^[1]

Chemical Structure & Properties[1][4][5][6][7][8][9]

Structural Classification

Oxoflaccidin is defined by a 9,10-dihydrophenanthrene core fused to a

-lactone ring.^[1] This fusion creates the rigid phenanthro[4,5-bcd]pyran system.^[1]

- IUPAC Name: 2,7-Dihydroxy-6-methoxy-9,10-dihydro-5H-phenanthro[4,5-bcd]pyran-5-one.
[1][4]
- Molecular Formula:
[1][2]
- Molecular Weight: 284.26 g/mol [1][3]

Key Structural Motifs[1][5]

- Tetracyclic Core: The molecule possesses a planar aromatic system distorted by the saturated 9,10-ethano bridge, which introduces specific conformational constraints.[1]
- Lactone Bridge (C-5 to O-4): A cyclic ester linking the two benzene rings, locking the biaryl axis and preventing free rotation.[1] This feature distinguishes **oxoflaccidin** (a lactone/pyrone) from flaccidin (a pyran/ether).[1]
- Oxygenation Pattern:
 - C-2: Hydroxyl group (-OH).[1][5]
 - C-6: Methoxy group (-OMe).[1][5][6]
 - C-7: Hydroxyl group (-OH).[1]
 - C-5: Carbonyl (C=O) of the lactone.[1]

Physical Data Summary

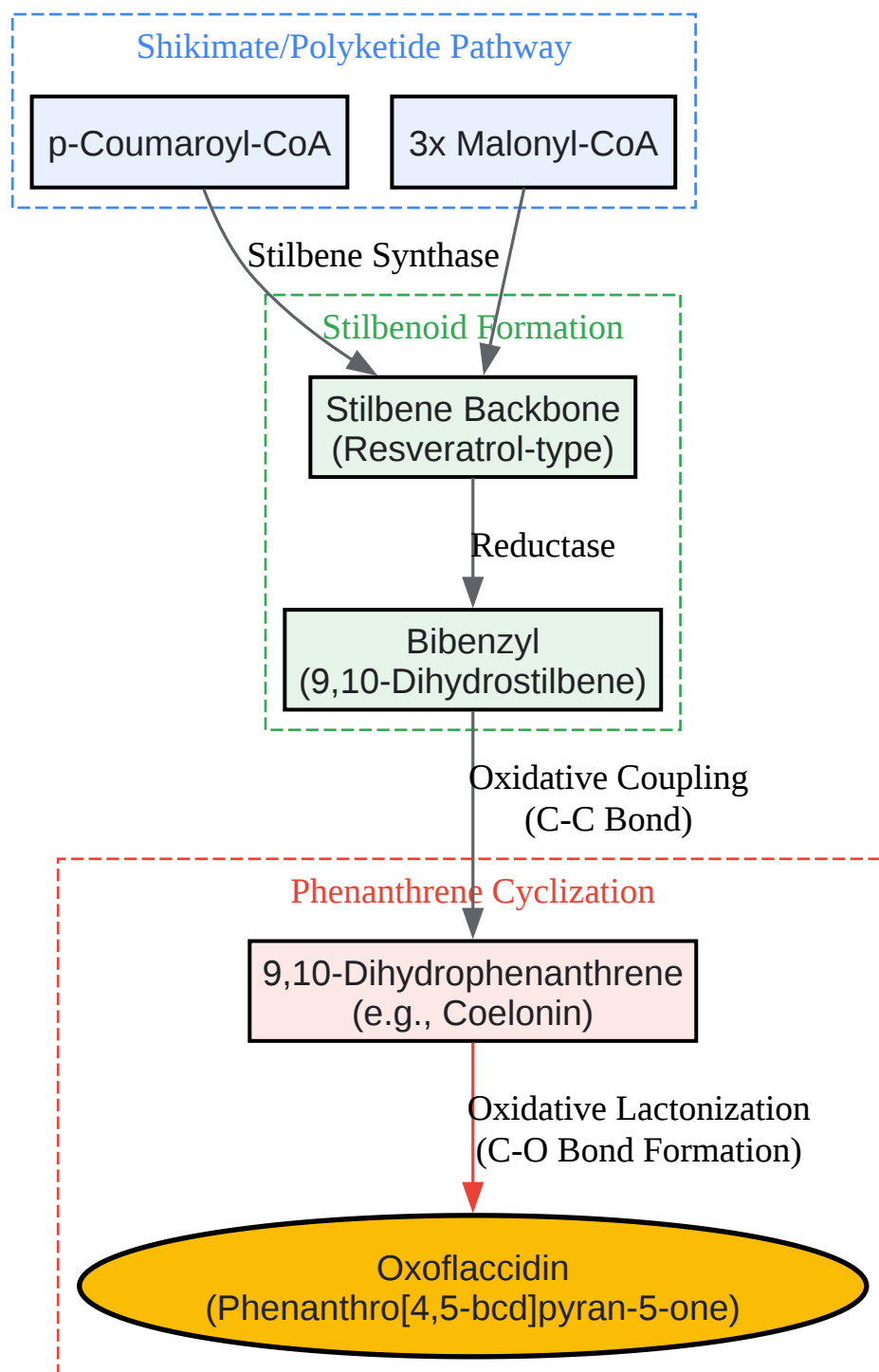
Property	Value	Notes
Appearance	Yellowish crystalline solid	Typical of oxidized phenanthrenes
Solubility	DMSO, Methanol, Acetone	Poor solubility in non-polar solvents
UV	~280 nm, 350 nm	Characteristic phenanthrene absorption
IR Signals	3400 cm ⁻¹ (OH), 1705 cm ⁻¹ (Lactone C=O)	Diagnostic carbonyl stretch

Biosynthetic Hypothesis

The biosynthesis of **Oxoflaccidin** follows the Shikimate-Polyketide pathway, diverging from simple stilbenoids through oxidative coupling.[\[1\]](#)

Proposed Biosynthetic Flow

- Stilbene Synthase: Condensation of p-coumaroyl-CoA with malonyl-CoA yields the stilbene backbone (resveratrol type).[\[1\]](#)
- Reduction: Selective reduction of the double bond yields a bibenzyl (9,10-dihydrostilbene).[\[1\]](#)
- C-C Coupling: Oxidative coupling (ortho-ortho) forms the 9,10-dihydrophenanthrene skeleton (e.g., Coelonin).[\[1\]](#)
- Oxidative Lactonization: A further oxidative step, likely involving a radical intermediate, cyclizes the carboxylic acid or hydroxy equivalent to form the lactone bridge, yielding **Oxoflaccidin**.[\[1\]](#)



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Figure 1: Proposed biosynthetic pathway from stilbenoid precursors to the tetracyclic **Oxoflaccidin** core.[1]

Synthesis Pathways

The total synthesis of **Oxoflaccidin** and its congeners typically relies on Biomimetic Oxidative Coupling.^[1] This approach mimics the natural biosynthetic machinery using metal-mediated radical coupling to construct the biaryl and ether/lactone linkages.^[1]

Route 1: Biomimetic Oxidative Coupling (Primary Route)

This method, pioneered by Majumder et al. for orchid phenanthrenes, utilizes copper-amine complexes to effect the intramolecular cyclization of phenanthrene precursors.^[1]

Retrosynthetic Analysis

- Target: **Oxoflaccidin**^{[1][7][5][4][6][8][9]}
- Disconnection: Lactone bridge (C-O bond).^[1]
- Precursor: A substituted 9,10-dihydrophenanthrene-4-carboxylic acid or a related hydroxy-acid derivative.^[1] Alternatively, direct oxidation of a phenanthrene precursor like Coelonin (2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthrene).^[1]

Experimental Protocol: Copper-Mediated Oxidation

This protocol describes the conversion of a phenanthrene precursor to the pyran-fused system.^[1]

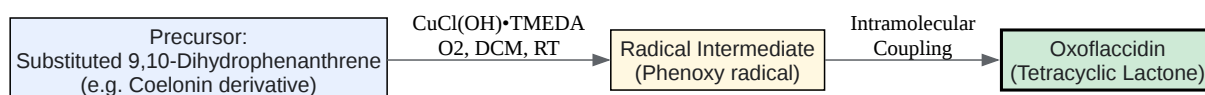
Reagents:

- Catalyst: CuCl(OH)^{[1][5]}•TMEDA complex (Copper(II) chloride hydroxide / Tetramethylethylenediamine).^[1]
- Solvent: Dichloromethane (DCM) or Acetonitrile.^[1]
- Atmosphere: Open air or
balloon (oxidative conditions).

Step-by-Step Methodology:

- Catalyst Preparation: Dissolve CuCl (1.0 eq) in DCM.[1] Add TMEDA (1.2 eq) and stir vigorously under oxygen atmosphere for 30 minutes to generate the active Cu(II)-amine-oxo species.
- Substrate Addition: Add the monomeric phenanthrene precursor (e.g., 2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthrene) dissolved in a minimum amount of DCM to the catalyst solution.[1]
- Reaction: Stir the mixture at room temperature (25°C) for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc:Hexane 3:7).[1] The reaction involves the formation of a phenoxy radical followed by intramolecular coupling to the adjacent position (or carbonyl insertion if CO is present/implied, though in **Oxoflaccidin**, the carbonyl likely originates from a pre-existing carboxyl or oxidation of a methyl group).[1]
 - Note: For **Oxoflaccidin** specifically, if starting from a carboxylated precursor, this step closes the lactone.[1] If starting from a simple phenanthrene, harsher oxidation (e.g., DDQ or hypervalent iodine) might be required to install the carbonyl.[1]
- Work-up: Quench with dilute HCl to break the copper complex. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over

, and concentrate.[1]
- Purification: Purify via Silica Gel Column Chromatography. **Oxoflaccidin** typically elutes in semi-polar fractions (e.g., 40% EtOAc in Hexane).[1]



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Figure 2: Biomimetic synthesis via Copper-TMEDA oxidative coupling.[1]

Analytical Characterization (Validation)

To validate the synthesis of **Oxoflaccidin**, the following spectral signatures must be confirmed.

Proton NMR (^1H NMR) - 500 MHz, Acetone- d_6

Position	Chemical Shift ()	Multiplicity	Integration	Assignment
H-1	6.50 - 6.60	Singlet (s)	1H	Aromatic (Ring A)
H-3	6.50 - 6.60	Singlet (s)	1H	Aromatic (Ring A)
H-8	6.70 - 6.80	Singlet (s)	1H	Aromatic (Ring C)
9,10-CH ₂	2.60 - 2.80	Multiplet (m)	4H	Ethano Bridge (Diagnostic of dihydro series)
OMe	3.80 - 3.90	Singlet (s)	3H	Methoxy group
OH	8.50 - 9.00	Broad (br s)	2H	Phenolic hydroxyls

Interpretation: The presence of the 4-proton multiplet at

2.6-2.8 confirms the 9,10-dihydro bridge.^[1] The lack of coupling between aromatic protons on different rings (singlets) confirms the specific substitution pattern.^[1]

Mass Spectrometry^[1]

- Technique: ESI-MS or HR-EI-MS.^[1]

- Expected Ion:

or

.^[1]

- m/z: 284.07 (Calculated for

).^[1]

- Fragmentation: Loss of CO (28 Da) is common for lactones/pyrones.[1]

References

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